molecular formula C12H12ClN3O B12752615 Nicotinamide, 2-amino-N-phenyl-, hydrochloride CAS No. 51071-57-9

Nicotinamide, 2-amino-N-phenyl-, hydrochloride

Cat. No.: B12752615
CAS No.: 51071-57-9
M. Wt: 249.69 g/mol
InChI Key: ZZQFIOUKACFWEW-UHFFFAOYSA-N
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Description

Nicotinamide, 2-amino-N-phenyl-, hydrochloride is a chemical compound with the molecular formula C12H11N3O·HCl It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 2-amino-N-phenyl-, hydrochloride typically involves the reaction of nicotinamide with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Nicotinamide} + \text{Aniline} \rightarrow \text{Nicotinamide, 2-amino-N-phenyl-} ]

The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the product. Common solvents used in this reaction include ethanol and methanol.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 2-amino-N-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Nicotinamide, 2-amino-N-phenyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Nicotinamide, 2-amino-N-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to influence various cellular processes, including DNA repair, cellular stress responses, and energy production. It acts by modulating the activity of enzymes and proteins involved in these pathways, thereby exerting its effects on cellular function and health.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A form of vitamin B3 with similar biological functions.

    Nicotinamide mononucleotide: A nucleotide derivative of nicotinamide with potential anti-aging effects.

    Nicotinamide riboside: Another derivative of nicotinamide with potential health benefits.

Uniqueness

Nicotinamide, 2-amino-N-phenyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

51071-57-9

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-N-phenylpyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H11N3O.ClH/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9;/h1-8H,(H2,13,14)(H,15,16);1H

InChI Key

ZZQFIOUKACFWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N.Cl

Origin of Product

United States

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